rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis
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Overview
Description
Rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoroacetamido Group: This step involves the reaction of the piperidine derivative with trifluoroacetic anhydride or trifluoroacetamide under suitable conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: As a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4R)-3-(acetamido)piperidine-4-carboxylate: Similar structure but with an acetamido group instead of a trifluoroacetamido group.
Methyl (3R,4R)-3-(benzamido)piperidine-4-carboxylate:
Uniqueness
The presence of the trifluoroacetamido group in rac-methyl (3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and development.
Properties
CAS No. |
2048228-14-2 |
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Molecular Formula |
C9H13F3N2O3 |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
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